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Compound of Interest

Compound Name: SUN C5174

cat. No.: B1682718

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive summary of the chemical and biological
information available for the compound designated as SUN C5174. Research indicates that
SUN C5174 is likely the (R)-isomer of a potent 5-HT2 antagonist. While detailed experimental
protocols and signaling pathway elucidations are not extensively available under the "SUN
C5174" designation, this guide consolidates the known quantitative data and provides a
foundation for further investigation into its therapeutic potential.

Chemical Identity and Properties

Initial identification of SUN C5174 has been traced to a record for "SUN-C5174 (R)-ISOMER"
in the precisionFDA database. A search for compounds with a matching molecular formula
(C22H29FN40O) and molecular weight (approximately 400.49 g/mol ) strongly suggests a
correlation with a compound cataloged in PubChem as "5-HT2 antagonist 1" (CID 9952825).[1]
It is plausible that "SUN C5174" represents a developmental or internal code for this molecule.

Table 1: Physicochemical Properties of SUN C5174 (based on PubChem CID 9952825)
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Property Value Source
Molecular Formula C22H29FN4O precisionFDA[1]
Molecular Weight 400.49 g/mol precisionFDA[1]

4-((R)-1-(4-(4-

fluorophenyl)piperazin-1- ) )
IUPAC Name designation and related
yl)propan-2-yl)-1H-pyrrolo[3,2-

Inferred from (R)-isomer

o structures

c]pyridin-7(6H)-one
Stereochemistry Absolute (R) precisionFDA[1]
Optical Activity +) precisionFDA[1]
XLogP3 3.5 PubChem CID 9952825
Hydrogen Bond Donor Count 2 PubChem CID 9952825
Hydrogen Bond Acceptor

4 PubChem CID 9952825
Count
Rotatable Bond Count 6 PubChem CID 9952825
Exact Mass 400.23253 g/mol PubChem CID 9952825
Topological Polar Surface Area  78.9 A2 PubChem CID 9952825

Putative Mechanism of Action: 5-HT2 Antagonism

Based on its likely identity as PubChem compound CID 9952825, SUN C5174 is classified as a
5-HT2 antagonist. The 5-HT2 receptors are a family of G protein-coupled receptors that are
targets for a wide variety of therapeutic agents, particularly in the fields of neuropsychiatry and
oncology.

Antagonism of the 5-HT2A and 5-HT2C receptors, in particular, has been implicated in the
modulation of various signaling pathways that can influence cell growth, proliferation, and
survival. In the context of cancer, these pathways can be highly relevant.
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Caption: Putative signaling pathway antagonized by SUN C5174.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation specifically of "SUN
C5174" are not publicly available. However, based on the protocols for analogous 5-HT2
antagonists, the following outlines a general approach that would likely be employed.

3.1. General Synthesis Workflow

The synthesis of SUN C5174 would likely follow a multi-step organic synthesis route. A
plausible workflow is depicted below.
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Starting Materials
(e.g., substituted pyrrolopyridinone
and piperazine precursors)

Step 1: Coupling Reaction
(e.g., Nucleophilic substitution or
reductive amination)

l

Step 2: Deprotection/Modification
(If protecting groups are used)

l

Purification
(e.g., Column Chromatography, HPLC)

l

Characterization
(NMR, Mass Spectrometry, Elemental Analysis)

Final Product:
SUN C5174 (R)-ISOMER

Click to download full resolution via product page
Caption: A generalized workflow for the chemical synthesis of SUN C5174.
3.2. Biological Activity Assays

To evaluate the biological activity of SUN C5174 as a 5-HT2 antagonist, a series of in vitro and
in vivo assays would be necessary.

Table 2: Potential Experimental Protocols for Biological Evaluation
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Assay Type

Description

Receptor Binding Assay

Radioligand binding assays using cell
membranes expressing human 5-HT2A, 5-
HT2B, and 5-HT2C receptors to determine the
binding affinity (Ki) of SUN C5174.

Functional Assay

Calcium mobilization assays in cells expressing
5-HT2 receptors to measure the ability of SUN
C5174 to inhibit serotonin-induced intracellular

calcium release (ICso).

In Vitro Cytotoxicity Assay

Cell viability assays (e.g., MTT, CellTiter-Glo) on
a panel of cancer cell lines to determine the
concentration of SUN C5174 that inhibits cell
growth by 50% (Glso).

In Vivo Efficacy Studies

Administration of SUN C5174 to animal models
(e.g., xenograft mouse models of human
tumors) to evaluate its anti-tumor efficacy,

monitoring tumor growth and survival.

Pharmacokinetic Studies

Analysis of SUN C5174 concentration in plasma
and tissues over time in animal models to
determine its absorption, distribution,

metabolism, and excretion (ADME) profile.

Mandatory Visualizations

4.1. Logical Relationship of Compound Identification

The identification of SUN C5174 is based on a logical deduction from available data points.

© 2025 BenchChem. All rights reserved.

5/7 Tech Support


https://www.benchchem.com/product/b1682718?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682718?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory
Check Availability & Pricing

SUN-C5174 (R)-ISOMER
(precisionFDA)

Molecular Formula:
C22H29FN40

PubChem Search Molecular Weight:
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Caption: Logical flow for the putative identification of SUN C5174.

Conclusion

SUN C5174 is a chiral compound, likely the (R)-isomer of a potent 5-HT2 antagonist. While a
definitive PubChem entry under this specific name is absent, evidence strongly points to its
identity as the compound with PubChem CID 9952825. Its mechanism of action is presumed to
be through the antagonism of 5-HT2 receptors, which could have implications for cancer
therapy by modulating key intracellular signaling pathways. Further research is required to fully
elucidate its synthesis, biological activity, and therapeutic potential. The experimental
frameworks provided in this guide offer a starting point for such investigations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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